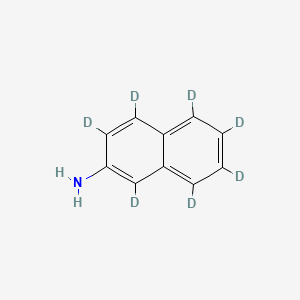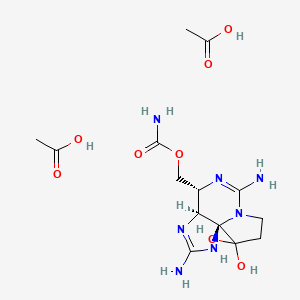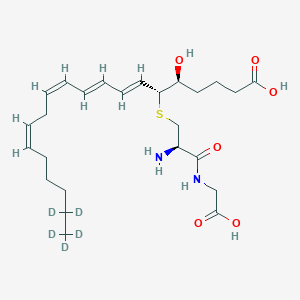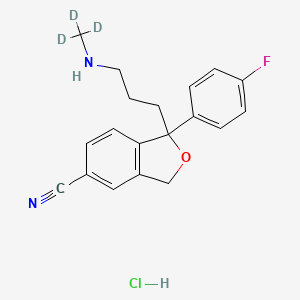
rac 6-Hydroxy Acenocoumarol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
rac 6-Hydroxy Acenocoumarol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
Rac 6-Hydroxy Acenocoumarol, also known as 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one, primarily targets the enzyme Vitamin K reductase . This enzyme plays a crucial role in the carboxylation of Vitamin K-dependent clotting factors, which are essential for the coagulation process .
Mode of Action
This compound inhibits the function of Vitamin K reductase, leading to a depletion of the reduced form of Vitamin K (Vitamin KH2) . As Vitamin K is a cofactor for the carboxylation of glutamate residues on the N-terminal regions of Vitamin K-dependent clotting factors, this inhibition limits the gamma-carboxylation and subsequent activation of these clotting factors .
Biochemical Pathways
The inhibition of Vitamin K reductase by this compound affects the coagulation pathway. The reduction in the activation of Vitamin K-dependent clotting factors, specifically factors II, VII, IX, and X, interferes with the coagulation process . This interference can prevent the formation of blood clots, thereby reducing the risk of thromboembolic events.
Pharmacokinetics
This compound is a metabolite of Acenocoumarol . It is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, amino and acetamido acenocoumarol, and two diastereomeric alcohols . The hydroxylation process is dependent on Cytochrome P450 enzymes, specifically CYP2C9 . The pharmacokinetics of Acenocoumarol and its metabolites can be influenced by genetic, environmental, and other factors .
Result of Action
The primary result of this compound’s action is its anticoagulant activity . By inhibiting the activation of Vitamin K-dependent clotting factors, it prevents the formation of blood clots. This makes it effective in the treatment and prevention of thromboembolic diseases, such as deep vein thrombosis and myocardial infarction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include dietary Vitamin K intake, concurrent drug therapy, and patient characteristics such as age, height, and weight . Genetic factors, such as polymorphisms in VKORC1 and CYP2C9, can also significantly influence the dose requirements and response to the drug .
生化学分析
Biochemical Properties
Rac 6-Hydroxy Acenocoumarol interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the reduction of vitamin K by vitamin K reductase . This interaction prevents the carboxylation of vitamin K-dependent clotting factors, II, VII, IX, and X, thereby interfering with coagulation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression. As an anticoagulant, it plays a crucial role in preventing thromboembolic diseases in infarction and transient ischemic attacks, as well as managing deep vein thrombosis and myocardial infarction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It inhibits vitamin K reductase, resulting in the depletion of the reduced form of vitamin K (vitamin KH2) . This action limits the gamma-carboxylation and subsequent activation of vitamin K-dependent clotting factors .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. It is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, amino and acetamido acenocoumarol, and two diastereomeric alcohols . The enzymes involved in the formation of these metabolites have not yet been identified .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. It is metabolized to 6-, 7-, and 8-hydroxy-acenocoumarol, amino and acetamido acenocoumarol, and two diastereomeric alcohols . The enzymes involved in these metabolic pathways have not yet been identified .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac 6-Hydroxy Acenocoumarol typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable diketone under acidic conditions, followed by cyclization and hydroxylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
rac 6-Hydroxy Acenocoumarol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
Similar Compounds
4,7-Dihydroxy-3-[(1S)-1-(4-nitrophenyl)-3-oxobutyl]-2H-chromen-2-one: Similar structure but with different hydroxyl group positions.
N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide: Contains a nitrophenyl group and hydroxyl groups but differs in the core structure.
Uniqueness
rac 6-Hydroxy Acenocoumarol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-10(21)8-14(11-2-4-12(5-3-11)20(25)26)17-18(23)15-9-13(22)6-7-16(15)27-19(17)24/h2-7,9,14,22-23H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHPKJKJROTWOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=CC(=C3)O)OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724559 |
Source


|
| Record name | 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64180-13-8 |
Source


|
| Record name | 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)




![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
![(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B564353.png)
